N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide
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Overview
Description
N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide is an organic compound characterized by the presence of a bromophenyl group, a sulfanyl linkage, and a methylphenyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 4-bromothiophenol and 4-methylphenylacetic acid.
Step 1 Formation of the Sulfanyl Linkage: 4-Bromothiophenol is reacted with 2-bromoethylamine under basic conditions to form 2-((4-bromophenyl)sulfanyl)ethylamine.
Step 2 Formation of the Acetamide: The intermediate 2-((4-bromophenyl)sulfanyl)ethylamine is then reacted with 4-methylphenylacetic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can undergo reduction to form a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis due to the presence of the sulfanyl group.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Bioconjugation: It can be used to modify biomolecules for various biochemical applications.
Medicine
Drug Development:
Therapeutics: Investigated for its potential therapeutic effects in various diseases.
Industry
Materials Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed as a building block in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide exerts its effects depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide
- N-(2-((4-Fluorophenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide
- N-(2-((4-Methylphenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide
Uniqueness
N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it distinct from its chlorinated, fluorinated, or methylated analogs.
Properties
IUPAC Name |
N-[2-(4-bromophenyl)sulfanylethyl]-2-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNOS/c1-13-2-4-14(5-3-13)12-17(20)19-10-11-21-16-8-6-15(18)7-9-16/h2-9H,10-12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUISRCVPUDGDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCCSC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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